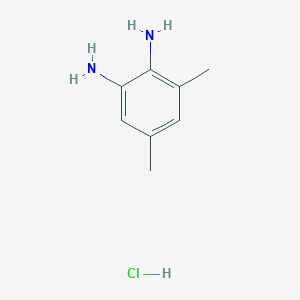
1,2-Diamino-3,5-dimethylbenzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diamino-3,5-dimethylbenzene hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of benzene, featuring two amino groups (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various chemical products and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diamino-3,5-dimethylbenzene hydrochloride can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethyl-1,2-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm. The resulting 1,2-diamino-3,5-dimethylbenzene is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The reduction step is followed by crystallization and purification processes to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-3,5-dimethylbenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives when reacted with 1,2-dicarbonyl compounds.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,2-Diamino-3,5-dimethylbenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2-diamino-3,5-dimethylbenzene hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, altering the oxidative state of target molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1,2-phenylenediamine
- 4,5-Dimethyl-1,2-phenylenediamine
- 3,4-Diaminotoluene
Uniqueness
1,2-Diamino-3,5-dimethylbenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both amino and methyl groups allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3,5-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,9-10H2,1-2H3;1H |
InChI Key |
ZCIALPGPOASXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


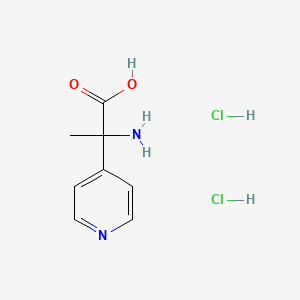
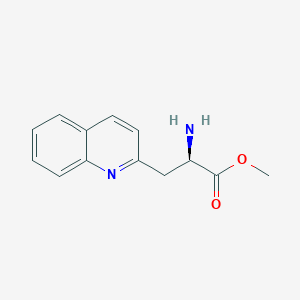
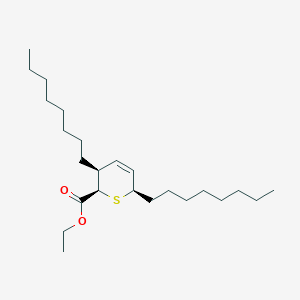
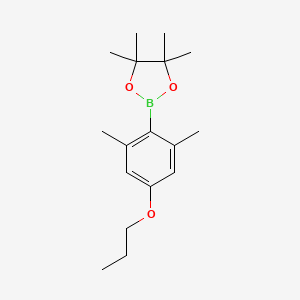
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
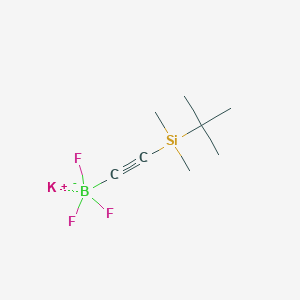
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)

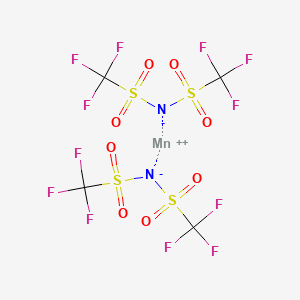

![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)

